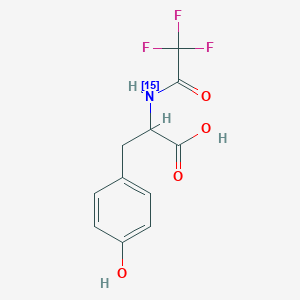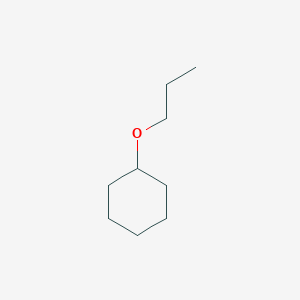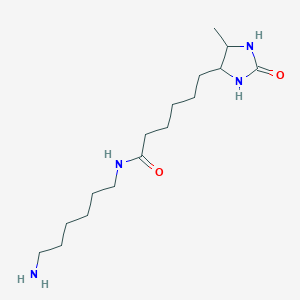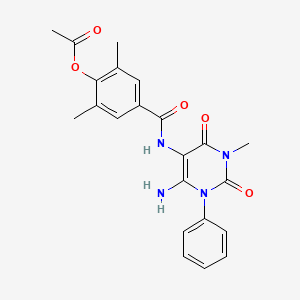
(S)-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethyl)benzyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethyl)benzyl)propanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. The compound is characterized by its complex structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoromethyl-substituted benzyl group. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethyl)benzyl)propanoic acid typically involves several steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Benzyl Intermediate: The trifluoromethylbenzyl group is introduced through a nucleophilic substitution reaction using a suitable benzyl halide.
Coupling Reaction: The protected amino acid is then coupled with the benzyl intermediate using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethyl)benzyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl position using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(S)-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethyl)benzyl)propanoic acid has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethyl)benzyl)propanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The trifluoromethyl group enhances its binding affinity and specificity towards certain proteins, while the amino acid backbone allows for interactions with active sites of enzymes.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-2-(3-(trifluoromethyl)benzyl)propanoic acid: Lacks the Boc protecting group.
(S)-3-((tert-Butoxycarbonyl)amino)-2-(benzyl)propanoic acid: Lacks the trifluoromethyl group.
®-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethyl)benzyl)propanoic acid: Enantiomer of the compound.
Uniqueness
(S)-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethyl)benzyl)propanoic acid is unique due to the presence of both the Boc protecting group and the trifluoromethyl-substituted benzyl group. This combination imparts distinct chemical properties, such as increased stability and enhanced reactivity, making it a valuable intermediate in various synthetic pathways.
Properties
CAS No. |
1260608-65-8 |
|---|---|
Molecular Formula |
C16H20F3NO4 |
Molecular Weight |
347.33 g/mol |
IUPAC Name |
(2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-[3-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-9-11(13(21)22)7-10-5-4-6-12(8-10)16(17,18)19/h4-6,8,11H,7,9H2,1-3H3,(H,20,23)(H,21,22)/t11-/m0/s1 |
InChI Key |
GVRRJLNXJXFRRS-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC(=CC=C1)C(F)(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-Imidazo[5,1-B][1,3]oxazine](/img/structure/B12942456.png)


![Benzenesulfonamide, N-[2-(4-methoxyphenyl)-4-quinazolinyl]-4-methyl-](/img/structure/B12942477.png)


![N-[(Benzyloxy)carbonyl]-L-Isoleucyl-L-Leucine](/img/structure/B12942513.png)
![tert-Butyl 9-methylene-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12942516.png)
![N-(spiro[3.4]octan-2-ylmethyl)propan-2-amine](/img/structure/B12942518.png)


![4-({[6-Amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-8-yl]amino}methyl)benzenesulfonamide](/img/structure/B12942526.png)

